molecular formula C5H7N3O2 B3044797 1-Ethyl-2-nitro-1H-imidazole CAS No. 10045-33-7

1-Ethyl-2-nitro-1H-imidazole

Cat. No.: B3044797
CAS No.: 10045-33-7
M. Wt: 141.13 g/mol
InChI Key: MABXKNBNVAVNDP-UHFFFAOYSA-N
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Description

1-Ethyl-2-nitro-1H-imidazole is a heterocyclic organic compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiparasitic agents. The presence of both nitro and imidazole functional groups in the molecule contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-nitro-1H-imidazole can be synthesized through various methods. One common approach involves the nitration of 1-ethylimidazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and degradation of the imidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions further improves the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Under certain conditions, the imidazole ring can undergo oxidation to form imidazole N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, amines, thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed:

    Reduction: 1-Ethyl-2-amino-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: Imidazole N-oxides.

Scientific Research Applications

1-Ethyl-2-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antiparasitic properties. It is used in the development of drugs targeting bacterial and protozoal infections.

    Medicine: Research focuses on its use as an antimicrobial agent, particularly against anaerobic bacteria and protozoa. It is also investigated for its potential anticancer properties.

    Industry: The compound is used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-ethyl-2-nitro-1H-imidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. In antimicrobial applications, the compound targets the DNA of microorganisms, causing strand breaks and inhibiting replication. The exact molecular targets and pathways involved may vary depending on the specific application and organism being targeted.

Comparison with Similar Compounds

    Metronidazole: A widely used nitroimidazole with similar antimicrobial properties.

    Tinidazole: Another nitroimidazole used for treating protozoal infections.

    Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.

    Benznidazole: Used in the treatment of Chagas disease.

Uniqueness: 1-Ethyl-2-nitro-1H-imidazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 1-position and the nitro group at the 2-position provides distinct chemical properties compared to other nitroimidazoles. This uniqueness can be leveraged in the design of new drugs and materials with tailored properties.

Properties

IUPAC Name

1-ethyl-2-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-7-4-3-6-5(7)8(9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABXKNBNVAVNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600092
Record name 1-Ethyl-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10045-33-7
Record name 1-Ethyl-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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